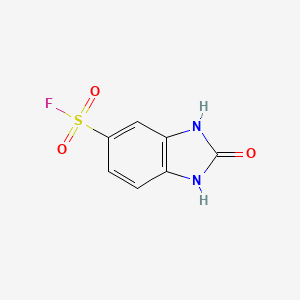

2-Oxo-1,3-dihydrobenzimidazole-5-sulfonyl fluoride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

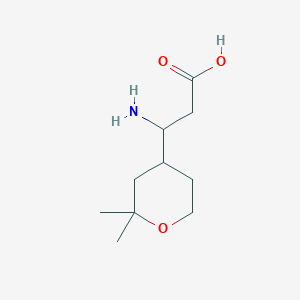

2-Oxo-1,3-dihydrobenzimidazole-5-sulfonyl fluoride, also known as DBSF, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in drug development. DBSF is a sulfonamide derivative that contains a benzimidazole ring, which makes it a promising candidate for the development of new drugs.

Scientific Research Applications

Reagent Development for Synthesis : Jing Leng and Hua-Li Qin (2018) developed a new fluorosulfonylation reagent, 1-bromoethene-1-sulfonyl fluoride, which has potential as a tris-electrophile and a sulfur(VI) fluoride exchange (SuFEx) clickable material. This reagent is useful for the regioselective synthesis of 5-sulfonylfluoro isoxazoles, which could have implications for similar compounds like 2-Oxo-1,3-dihydrobenzimidazole-5-sulfonyl fluoride (Leng & Qin, 2018).

Fluorine Introduction in Organic Synthesis : Research by S. Bouvet et al. (2014) on 1-n-Butyl-3-methylimidazolium fluoride ([bmim][F]) demonstrated its efficiency as a fluorinated reagent for nucleophilic substitution, which could be relevant for the synthesis or modification of 2-Oxo-1,3-dihydrobenzimidazole-5-sulfonyl fluoride. This study highlighted the eco-friendliness of the process, with no need for organic solvents (Bouvet et al., 2014).

Application in Carbonic Anhydrase Inhibition : A study by C. Supuran et al. (1998) explored benzolamide-like derivatives with strong inhibitory effects on carbonic anhydrase isozymes. This research, focusing on derivatives incorporating sulfonyl fluoride, could inform the potential use of 2-Oxo-1,3-dihydrobenzimidazole-5-sulfonyl fluoride in similar applications (Supuran, Ilies & Scozzafava, 1998).

Sensor Development for Fluoride Ion Detection : Jiefei Wu et al. (2016) created 2,1,3-benzothiadiazole derivatives as colorimetric and fluorescent sensors for fluoride ions. This shows the potential for developing sensors using similar compounds like 2-Oxo-1,3-dihydrobenzimidazole-5-sulfonyl fluoride (Wu et al., 2016).

Use in Proton Exchange Membranes for Fuel Cells : Research on sulfonated polybenzimidazole membranes by Qingfeng Li et al. (2010) showed their potential for high-temperature proton exchange membrane fuel cells. This research might provide insights into the applications of 2-Oxo-1,3-dihydrobenzimidazole-5-sulfonyl fluoride in similar contexts (Li et al., 2010).

properties

IUPAC Name |

2-oxo-1,3-dihydrobenzimidazole-5-sulfonyl fluoride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FN2O3S/c8-14(12,13)4-1-2-5-6(3-4)10-7(11)9-5/h1-3H,(H2,9,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOXGCGPCGUEMFZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1S(=O)(=O)F)NC(=O)N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-bromophenyl)-8-(tert-butyl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2737324.png)

![tert-Butyl 7-(iodomethyl)-5-oxo-6-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B2737326.png)

![N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(methylthio)benzamide hydrochloride](/img/structure/B2737329.png)

![4-ethoxy-N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2737335.png)

![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2737338.png)

![(3aR,3'aR,8aS,8'aS)-2,2'-Cyclopentylidenebis[3a,8a-dihydr o-8H-indeno[1,2-d]oxazole]](/img/structure/B2737340.png)

![2-Cyclopropyl-1-[1-(4-methylpyrimidin-2-yl)azetidin-3-yl]benzimidazole](/img/structure/B2737345.png)

![2-(1-(3,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(4-fluorobenzyl)acetamide](/img/structure/B2737347.png)